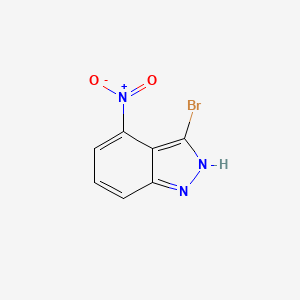

3-bromo-4-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYFEBHLYKLAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348771 | |

| Record name | 3-bromo-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-17-9 | |

| Record name | 3-bromo-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-bromo-4-nitro-1H-indazole chemical properties

An In-depth Technical Guide to 3-bromo-4-nitro-1H-indazole

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a heterocyclic aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its chemical structure, featuring both a bromine atom and a nitro group on the indazole scaffold, makes it a versatile building block for developing novel, biologically active compounds.[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 74209-17-9 | [1][2][3] |

| Molecular Formula | C₇H₄BrN₃O₂ | [1][2][3] |

| Molecular Weight | 242.03 g/mol | [1][2][3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 207-210 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and methanol. | [1] |

| Purity (Typical) | ≥ 98% | [1] |

Structural Information

The diagram below illustrates the relationship between the parent indazole structure and the specific substitution pattern of this compound.

Caption: Logical flow from the parent indazole scaffold to the target compound.

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the bromination of a precursor, 4-nitro-1H-indazole.[4]

Synthesis of this compound from 4-nitro-1H-indazole

This procedure details the bromination of 4-nitro-1H-indazole to yield the target compound with high efficiency.[4]

Experimental Protocol:

-

Reaction Setup: To a flask equipped with a mechanical stirrer, add sodium acetate (26.4 g, 0.306 mol), 4-nitro-1H-indazole (50 g, 0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.[4]

-

Bromine Addition: Prepare a solution of bromine (51.4 g, 0.322 mol) in 60 mL of acetic acid. Add this solution to the reaction mixture dropwise over a period of 3.5 hours. It is crucial to maintain the internal temperature of the reaction mixture below 25 °C during the addition.[4]

-

Reaction Progression: After the addition is complete, stir the reaction mixture for an additional two hours at the same temperature.[4]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvents. Add 500 mL of water to the resulting solids.[4]

-

Isolation and Purification: Collect the solids by filtration, wash them with 500 mL of water, and dry the product under vacuum.[4]

-

Yield: This process typically yields approximately 68 g (92%) of this compound.[4]

The workflow for this synthesis is visualized in the diagram below.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The indazole scaffold is a significant structural motif in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antitumor, and anti-HIV properties.[5] Nitro-substituted indazoles, in particular, have been investigated for their antiparasitic activities.[6]

This compound is primarily utilized as a key intermediate for the synthesis of more complex, biologically active molecules.[1] The bromine at the C3 position is particularly useful for introducing further structural diversity through reactions like metal-catalyzed cross-coupling.[7] The nitro group can also be chemically modified, for example, through reduction to an amine, which opens up numerous possibilities for further functionalization.

The logical flow of its application in drug development is outlined below.

Caption: Logical workflow illustrating the use of the title compound as an intermediate in drug discovery.

Spectral Data

While detailed spectral analyses require access to raw data, reference to spectral information is available. PubChem lists 13C NMR spectra data for this compound.[2] Various suppliers also offer access to NMR, HPLC, and LC-MS data upon request for specific batches of the compound.[8][9]

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a cool, dry place, sealed to keep away from moisture.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound CAS 74209-17-9, Medicine Grade, Best Price [nbinnochem.com]

- 2. This compound | C7H4BrN3O2 | CID 640601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. soc.chim.it [soc.chim.it]

- 8. 74209-17-9|this compound|BLD Pharm [bldpharm.com]

- 9. This compound - CAS:74209-17-9 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to 3-bromo-4-nitro-1H-indazole (CAS Number: 74209-17-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-4-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its applications in the development of therapeutic agents, particularly kinase inhibitors. Safety and handling information is also included. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a pale yellow solid at room temperature.[1] Its core structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, with a bromine atom at the 3-position and a nitro group at the 4-position. This substitution pattern provides multiple reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of complex organic molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 74209-17-9 | [2] |

| Molecular Formula | C₇H₄BrN₃O₂ | [2] |

| Molecular Weight | 242.03 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 207-210 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and methanol | [1] |

While specific, publicly available spectral data for this compound is limited, typical spectroscopic features for similar nitro- and bromo-substituted indazoles have been reported. For instance, the 1H NMR spectrum of 6-nitro-3-phenyl-1H-indazole shows characteristic aromatic proton signals, and its 13C NMR spectrum displays corresponding aromatic carbon peaks.[3] The IR spectrum of such compounds typically exhibits absorption bands corresponding to N-H, C=C, and C-N stretching, as well as the characteristic symmetric and asymmetric stretching of the nitro group.[3]

Synthesis

A reliable method for the synthesis of this compound involves the bromination of 4-nitro-1H-indazole.[2]

Experimental Protocol: Synthesis of this compound[2]

-

Materials:

-

4-nitro-1H-indazole (50 g, 0.306 mol)

-

Sodium acetate (26.4 g, 0.306 mol)

-

Acetic acid (360 mL)

-

Chloroform (300 mL)

-

Bromine (51.4 g, 0.322 mol)

-

Water

-

-

Procedure:

-

To a flask equipped with a mechanical stirrer, add sodium acetate, 4-nitro-1H-indazole, 300 mL of acetic acid, and 300 mL of chloroform.

-

Prepare a solution of bromine in 60 mL of acetic acid.

-

Over a period of 3.5 hours, add the bromine solution to the reaction mixture while maintaining the temperature below 25 °C.

-

Stir the reaction mixture for an additional two hours.

-

Concentrate the mixture under reduced pressure.

-

Add 500 mL of water to the resulting solids.

-

Collect the solids by filtration.

-

Wash the solids with 500 mL of water.

-

Dry the product under vacuum to yield this compound (68 g, 92% yield).

-

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, a key substrate for kinases. This allows indazole-based compounds to act as competitive inhibitors at the ATP-binding site of these enzymes. The bromine atom at the 3-position and the nitro group at the 4-position of this compound provide versatile handles for further chemical modifications to develop potent and selective inhibitors.

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The indazole core is a common feature in many approved and investigational kinase inhibitors. While specific examples of drugs derived directly from this compound are not readily found in the public domain, the synthetic utility of related bromo-indazole derivatives is well-documented. For instance, 6-bromo-1H-indazole is a key starting material for the synthesis of Polo-like kinase 4 (PLK4) inhibitors, which are being investigated as potential anti-cancer agents.

Caption: Indazole-based inhibitors compete with ATP to block kinase activity.

Antiparasitic Agents

Nitro-containing heterocyclic compounds have a long history as antiparasitic agents. The nitro group can be bioreduced within the parasite to generate reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage and parasite death.[4] While specific antiparasitic agents derived from this compound are not explicitly detailed in the available literature, the synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives has been explored for their antileishmanial activity.[5] This suggests that this compound could also serve as a valuable starting material for the development of new antiparasitic drugs.

Safety and Handling

Table 2: General Safety and Handling Precautions

| Precaution | Details | Reference |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. | [6] |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. | [6] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. | [6] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [6] |

In case of exposure, it is recommended to rinse the affected area with plenty of water and seek medical attention if symptoms persist.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting material for the creation of diverse chemical libraries. The established importance of the indazole scaffold in kinase inhibition and the known biological activity of nitro-containing compounds highlight the potential of derivatives of this compound as future therapeutic agents. This technical guide provides a solid foundation of its properties, synthesis, and potential applications, which should aid researchers in their efforts to develop novel and effective pharmaceuticals.

References

- 1. This compound CAS:74209-17-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

synthesis of 3-bromo-4-nitro-1H-indazole from 4-nitro-1H-indazole

An In-depth Technical Guide to the Synthesis of 3-bromo-4-nitro-1H-indazole

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, an important intermediate in the development of various biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Reaction Overview

The synthesis involves the electrophilic bromination of 4-nitro-1H-indazole at the 3-position. This is achieved by treating the starting material with bromine in a mixed solvent system of acetic acid and chloroform, with sodium acetate acting as a base.

Reaction: 4-nitro-1H-indazole → this compound

Experimental Protocol

The following protocol is a detailed methodology for the .[1]

Materials:

-

4-nitro-1H-indazole

-

Sodium acetate

-

Acetic acid

-

Chloroform

-

Bromine

-

Water

Equipment:

-

Flask equipped with a mechanical stirrer

-

Dropping funnel

-

Reduced pressure evaporator

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: In a flask equipped with a mechanical stirrer, combine sodium acetate (26.4 g, 0.306 mol), 4-nitro-1H-indazole (50 g, 0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.[1]

-

Addition of Bromine: Prepare a solution of bromine (51.4 g, 0.322 mol) in 60 mL of acetic acid. Add this solution dropwise to the reaction mixture over a period of 3.5 hours.[1] It is crucial to maintain the internal temperature of the reaction mixture below 25 °C during the addition.[1]

-

Reaction Time: After the addition is complete, stir the reaction mixture for an additional two hours.[1]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvents.[1]

-

Precipitation and Isolation: Add 500 mL of water to the resulting solid residue. Collect the solids by filtration.[1]

-

Washing and Drying: Wash the collected solids with 500 mL of water. Dry the product under vacuum to yield the final compound, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value | Reference |

| Starting Material | 4-nitro-1H-indazole | [1] |

| Mass of Starting Material | 50 g | [1] |

| Moles of Starting Material | 0.306 mol | [1] |

| Reagents | ||

| Sodium Acetate | 26.4 g (0.306 mol) | [1] |

| Bromine | 51.4 g (0.322 mol) | [1] |

| Solvents | ||

| Acetic Acid | 300 mL (+ 60 mL for Br₂) | [1] |

| Chloroform | 300 mL | [1] |

| Reaction Conditions | ||

| Temperature | < 25 °C | [1] |

| Total Reaction Time | 5.5 hours | [1] |

| Product | This compound | [1] |

| Mass of Product | 68 g | [1] |

| Yield | 92% | [1] |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to 3-bromo-4-nitro-1H-indazole for Researchers

For Immediate Release:

This whitepaper provides a comprehensive technical overview of 3-bromo-4-nitro-1H-indazole, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, physicochemical properties, and a validated synthesis protocol.

Core Molecular and Physical Data

This compound is a pale yellow solid compound.[1] It is primarily utilized as a chemical intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry for the development of novel drug candidates.[1] The compound is characterized by its insolubility in water and solubility in organic solvents such as ethanol and methanol.[1]

| Property | Value | Source |

| Molecular Formula | C7H4BrN3O2 | [1][2][3][4] |

| Molecular Weight | 242.03 g/mol | [2][3][4][5][] |

| CAS Number | 74209-17-9 | [1][2][3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 207-210 °C | [1] |

| Purity | ≥ 98% | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and methanol | [1] |

Molecular Structure

The molecular structure of this compound consists of an indazole core, which is a bicyclic aromatic heterocycle, substituted with a bromine atom at the 3-position and a nitro group at the 4-position.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound from 4-nitro-1H-indazole has been established, yielding a high purity product.

Step-by-Step Synthesis of this compound

References

- 1. This compound CAS:74209-17-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H4BrN3O2 | CID 640601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 74209-17-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the Solubility of 3-bromo-4-nitro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-bromo-4-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, data for a structurally related compound, and detailed experimental protocols for determining the solubility of this compound in various organic solvents.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₇H₄BrN₃O₂.[1] Its structure, featuring a polar nitro group and a bromine atom on the indazole core, influences its physicochemical properties, including solubility. Understanding its solubility is critical for its use in synthetic chemistry, particularly for reaction setup, purification, and formulation development.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₄BrN₃O₂ |

| Molecular Weight | 242.03 g/mol [2] |

| Appearance | Pale yellow solid[1] |

| Melting Point | 207-210 °C[1] |

Solubility Data

Qualitative Solubility of this compound

General qualitative assessments indicate that this compound is insoluble in water but soluble in certain organic solvents.[1]

Quantitative Solubility of a Related Compound: 3-bromo-7-nitroindazole

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 24.2 | 100 |

| Ethanol | 12.1 | 50 |

Data sourced from publicly available information for 3-bromo-7-nitroindazole.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of pre-weighed glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents where the solid remains suspended, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method. A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the saturated solvent samples.

Typical HPLC Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium acetate).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

-

Column Temperature: 25 °C

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample from the shake-flask experiment and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: HPLC Quantification Workflow.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary qualitative information and robust experimental protocols to determine these values accurately. The provided methodologies, based on the shake-flask method and HPLC analysis, represent the industry standard for generating reliable thermodynamic solubility data. This information is crucial for the effective use of this compound in research and development, particularly in the pharmaceutical industry.

References

Technical Guide: Physicochemical Properties and Synthesis of 3-bromo-4-nitro-1H-indazole

This technical guide provides an in-depth overview of the core physicochemical properties and a detailed experimental protocol for the synthesis of 3-bromo-4-nitro-1H-indazole. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Core Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value |

| Appearance | Pale yellow solid[1] |

| Melting Point | 207-210 °C[1] |

| Molecular Formula | C₇H₄BrN₃O₂[1][2][3] |

| Molecular Weight | 242.03 g/mol [1][3][4] |

| CAS Number | 74209-17-9[1][2][3][5] |

Experimental Protocols

Synthesis of this compound from 4-nitro-1H-indazole[6]

This protocol details the bromination of 4-nitro-1H-indazole to yield this compound.

Materials:

-

4-nitro-1H-indazole (50 g, 0.306 mol)

-

Sodium acetate (26.4 g, 0.306 mol)

-

Acetic acid (360 mL)

-

Chloroform (300 mL)

-

Bromine (51.4 g, 0.322 mol)

-

Water

Procedure:

-

To a flask equipped with a mechanical stirrer, add sodium acetate (26.4 g), 4-nitro-1H-indazole (50 g), 300 mL of acetic acid, and 300 mL of chloroform.

-

Prepare a solution of bromine (51.4 g) in 60 mL of acetic acid.

-

Add the bromine solution to the reaction mixture over a period of 3.5 hours, ensuring the temperature is maintained below 25 °C.

-

Stir the reaction mixture for an additional two hours after the bromine addition is complete.

-

Concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Add 500 mL of water to the resulting solids.

-

Collect the solids by filtration.

-

Wash the collected solids with 500 mL of water.

-

Dry the product under vacuum to yield this compound. The expected yield is approximately 68 g (92%).

Melting Point Determination

A standard laboratory procedure for determining the melting point of a crystalline solid like this compound is as follows:

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a rapid initial determination.

-

Observe the sample and note the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This provides a rough melting range.

-

For a more accurate measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute as the temperature approaches the previously observed melting range.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the compound's melting point.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound CAS:74209-17-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. This compound | C7H4BrN3O2 | CID 640601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound - CAS:74209-17-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 3-BROMO-4-NITRO (1H)INDAZOLE | 74209-17-9 [chemicalbook.com]

Spectroscopic Profile of 3-bromo-4-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of the heterocyclic compound 3-bromo-4-nitro-1H-indazole (CAS No: 74209-17-9). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted and comparative data based on established spectroscopic principles and data from closely related substituted nitroindazoles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is compiled by analogy with spectroscopic data available for various nitro- and bromo-substituted indazole derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-5 | ~ 8.0 - 8.2 | d | ~ 8.0 - 9.0 | Ar-H |

| H-6 | ~ 7.5 - 7.7 | t | ~ 7.5 - 8.5 | Ar-H |

| H-7 | ~ 7.8 - 8.0 | d | ~ 7.0 - 8.0 | Ar-H |

| N-H | > 13.0 | br s | - | Indazole N-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| C-3 | ~ 120 - 125 | C-Br | ||

| C-4 | ~ 140 - 145 | C-NO₂ | ||

| C-5 | ~ 125 - 130 | Ar-CH | ||

| C-6 | ~ 120 - 125 | Ar-CH | ||

| C-7 | ~ 115 - 120 | Ar-CH | ||

| C-7a | ~ 140 - 145 | Ar-C | ||

| C-3a | ~ 120 - 125 | Ar-C |

Table 2: Key Infrared (IR) Absorption Bands

Sample Preparation: KBr Pellet

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 3300 - 3100 | Broad, Medium | N-H Stretching |

| ~ 1620 | Medium | C=C Aromatic Ring Stretching |

| ~ 1520 | Strong | Asymmetric NO₂ Stretching |

| ~ 1340 | Strong | Symmetric NO₂ Stretching[3] |

| ~ 800 - 700 | Strong | C-H Aromatic Out-of-Plane Bending |

| ~ 600 - 500 | Medium | C-Br Stretching |

Table 3: Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 241/243 | High | [M]⁺ Molecular ion peak (presence of Br isotopes, ~1:1 ratio) |

| 195/197 | Moderate | [M - NO₂]⁺ |

| 116 | Moderate | [M - Br - NO₂]⁺ |

| 89 | High | [C₆H₅N]⁺ or related fragments from ring cleavage |

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A Bruker ARX 400 spectrometer (or equivalent) is used, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize magnetic field homogeneity. Standard acquisition parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum, with a 45° pulse angle and a relaxation delay of 2-3 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (approx. 1 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used for analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: An Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector (or equivalent) is used.

-

Sample Introduction: The sample is introduced via a direct insertion probe.

-

Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

-

Data Acquisition: The mass spectrum is scanned over a mass-to-charge ratio (m/z) range of 50-500.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Technical Guide: Safety and Handling of 3-bromo-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 3-bromo-4-nitro-1H-indazole (CAS No. 74209-17-9). The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and drug development fields in the safe management and use of this compound.

Chemical and Physical Properties

This compound is a pale yellow solid.[1] It is important to be aware of its physical characteristics to ensure proper handling and storage.

| Property | Value | Source |

| CAS Number | 74209-17-9 | [2][3] |

| Molecular Formula | C₇H₄BrN₃O₂ | [2][3] |

| Molecular Weight | 242.03 g/mol | [2][3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 207-210°C | |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and methanol. | |

| Storage | Inert atmosphere, room temperature. Keep away from moisture.[1][2] |

Hazard Identification and GHS Classification

Based on available safety data, this compound is classified as a hazardous substance.[2] Adherence to GHS guidelines is crucial for safe handling.

| Hazard Class | GHS Classification |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Information

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Skin Contact | If on skin, wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention. |

Firefighting and Accidental Release Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon monoxide, nitrogen oxides, and hydrogen bromide. |

| Firefighter Protection | Wear self-contained breathing apparatus and full protective gear. |

| Personal Precautions | Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Avoid dust formation. |

| Environmental Precautions | Prevent entry into drains, sewers, or waterways. |

| Containment and Cleanup | For spills, sweep up the solid material, taking care to minimize dust generation. Place in a sealed, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent. |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

| Aspect | Procedure |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Avoid breathing dust.[4] Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place.[4] Keep away from moisture.[1] Recommended storage is at room temperature under an inert atmosphere.[2] |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling larger quantities or in situations where dust may be generated. |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, with an emphasis on safe handling practices.[6]

Materials:

-

4-nitro-1H-indazole

-

Sodium acetate

-

Acetic acid

-

Chloroform

-

Bromine

Procedure:

-

Reaction Setup: In a well-ventilated chemical fume hood, equip a flask with a mechanical stirrer.

-

Charge Reactants: Add sodium acetate, 4-nitro-1H-indazole, acetic acid, and chloroform to the flask.

-

Addition of Bromine: Slowly add a solution of bromine in acetic acid to the reaction mixture over several hours. Caution: This reaction is exothermic and should be cooled to maintain a temperature below 25°C.

-

Reaction Monitoring: Stir the reaction mixture for a few hours after the addition is complete.

-

Workup: Concentrate the reaction mixture under reduced pressure. Add water to the resulting solid.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Safety Considerations during Synthesis:

-

All manipulations should be performed in a certified chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ensure that a safety shower and eyewash station are readily accessible.

-

Bromine is highly corrosive and toxic; handle with extreme care.

Visualizations

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Chemical Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

References

- 1. This compound CAS 74209-17-9, Medicine Grade, Best Price [nbinnochem.com]

- 2. 74209-17-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C7H4BrN3O2 | CID 640601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

The Indazole Scaffold: A Technical Guide to its Discovery, History, and Core Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has solidified its status as a "privileged scaffold" in contemporary medicinal chemistry.[1] Its distinct structural and electronic characteristics have propelled the development of numerous therapeutic agents across a wide spectrum of diseases.[1][2] This technical guide provides an in-depth exploration of the historical origins of substituted indazoles, tracing their discovery and the evolution of their synthesis. We will delve into the foundational experimental protocols that have paved the way for modern synthetic methodologies and examine the early discoveries of their biological activities, which first hinted at the vast therapeutic potential of this remarkable heterocyclic system.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and has been more extensively investigated as a pharmacophore.[3] Substituted indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[3][4] This has culminated in the development of several clinically approved drugs containing the indazole core, such as the anticancer agents niraparib and pazopanib.[3]

Discovery and Historical Overview

The journey of indazole chemistry commenced in the late 19th century, with pioneering chemists laying the groundwork for what would become a cornerstone of drug discovery.[1]

The First Synthesis of an Indazole Derivative: Emil Fischer (circa 1883)

The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his seminal work, he did not prepare the parent indazole but rather an oxo-substituted derivative, indazolone.[1] This early work was the crucial first step in recognizing this new heterocyclic system, which he named "indazol."[1]

Foundational Work on Substituted Indazoles: Jacobson, Huber, and Auwers (Early 1900s)

The exploration of substituted indazoles, particularly nitro-substituted derivatives, gained momentum in the early 20th century.[5] The early synthetic endeavors were pioneered by chemists such as Jacobson, Huber, and Auwers. Their work in the early 1900s laid the foundation for indazole synthesis through methods involving the cyclization of N-nitroso-o-toluidines, which also opened avenues for preparing halogenated indazoles.[5]

A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, which has become a staple in organic synthesis literature.[5] Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods.[5] These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.[5]

Key Synthetic Strategies for Substituted Indazoles

A variety of synthetic methodologies have been developed for the construction of the indazole core and the introduction of diverse substituents. These methods can be broadly categorized into classical and modern catalytic approaches.

Classical Synthetic Methods

This method involves the decomposition of N-nitroso-o-acylanilides. While historically significant, yields can be variable. For instance, the unsubstituted o-toluidine gives indazole itself, but the yield is very low (3–5%).[6]

Modern Catalytic and Metal-Free Methods

More contemporary methods offer greater efficiency, functional group tolerance, and milder reaction conditions.

Intramolecular palladium-catalyzed C-H amination of aminohydrazones provides an efficient route to substituted 1H-indazoles.[3]

The reaction of arynes with diazo compounds or hydrazones represents a powerful strategy for the construction of the 1H-indazole ring system.[3]

Environmentally benign, metal-free approaches have been developed. For example, a one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles in very good yields. The reaction is operationally simple, mild, and insensitive to air and moisture.[7]

Experimental Protocols

Synthesis of 5-Nitroindazole

This protocol is adapted from a well-established procedure and serves as a representative example of a classical indazole synthesis.

Materials:

-

2-amino-5-nitrotoluene

-

Glacial acetic acid

-

Sodium nitrite

-

Methanol

-

Decolorizing charcoal

Procedure:

-

To a solution of 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask, equipped with an efficient mechanical stirrer, is added all at once a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. The temperature is not allowed to rise above 25°C during this addition.[5]

-

After the nitrite solution has been added, stirring is continued for 15 minutes to complete the diazotization.[5]

-

Any yellow precipitate formed during the next few hours is filtered and discarded.[5]

-

The solution is allowed to stand for 3 days at room temperature and is then concentrated on a steam bath under reduced pressure until spattering makes further evaporation impossible.[5]

-

Two hundred milliliters of water is added to the residue, and the contents of the flask are washed into a small beaker where they are stirred to a smooth slurry.[5]

-

The product is filtered, washed thoroughly on the funnel with cold water, and dried in an oven at 80–90°C. The crude material melts at 204–206°C and weighs 47–57 g (80–96%).[5]

-

The crude product is purified by recrystallization from 650 ml of boiling methanol using 5 g of decolorizing charcoal. The recrystallized, pale yellow needles of 5-nitroindazole melt at 208–209°C. The yield is 42–47 g (72–80%).[5]

Biological Activity and Signaling Pathways

Substituted indazoles have been shown to modulate the activity of a variety of biological targets, leading to their investigation in numerous therapeutic areas, most notably in oncology.

Kinase Inhibition

Many indazole-based compounds are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected indazole-based inhibitors against a panel of clinically relevant protein kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays. Lower IC₅₀ values are indicative of higher potency.[8]

| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Type / Context |

| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |

| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | |

| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | |

| PDGFRβ | 1.6 | Endothelial Cells | |

| c-Kit | 1.7 | Endothelial Cells | |

| Pazopanib | VEGFR1 | 10 | Cell-free |

| VEGFR2 | 30 | Cell-free | |

| VEGFR3 | 47 | Cell-free | |

| PDGFRβ | 84 | Cell-free | |

| c-Kit | 74 - 140 | Cell-free |

Modulation of Hypoxia-Inducible Factor (HIF-1) Signaling

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 activation promotes angiogenesis, metastasis, and metabolic reprogramming in cancer cells. Some indazole derivatives have been identified as inhibitors of the HIF-1 pathway.

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.[4][9][10][11] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[4][9][10][11]

References

- 1. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Nitroindazole | 5401-94-5 [chemicalbook.com]

- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CCR4 - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 11. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Electrophilic Bromination of 4-Nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 4-nitro-1H-indazole, a key reaction in the synthesis of various biologically active compounds. This document details the experimental protocol, presents quantitative data in a structured format, and illustrates the reaction pathway.

Core Synthesis: 3-Bromo-4-nitro-1H-indazole

The primary method for the electrophilic bromination of 4-nitro-1H-indazole involves its reaction with molecular bromine in the presence of a base, leading to the regioselective formation of this compound. The nitro group at the 4-position deactivates the benzene ring, directing the electrophilic substitution to the pyrazole ring, specifically at the C3 position.

Reaction Pathway

The following diagram illustrates the straightforward synthetic route from the starting material to the final product.

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Nitro-1H-indazole | [1] |

| Molar Mass of Starting Material | 163.12 g/mol | |

| Brominating Agent | Bromine (Br₂) | [1] |

| Base | Sodium Acetate | [1] |

| Solvents | Acetic Acid, Chloroform | [1] |

| Reaction Temperature | < 25 °C | [1] |

| Reaction Time | 5.5 hours | [1] |

| Product | This compound | [1] |

| Molar Mass of Product | 242.03 g/mol | |

| Yield | 92% | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[1]

Materials and Equipment

-

4-Nitro-1H-indazole (50 g, 0.306 mol)

-

Sodium acetate (26.4 g, 0.306 mol)

-

Bromine (51.4 g, 0.322 mol)

-

Acetic acid (360 mL)

-

Chloroform (300 mL)

-

Water (1000 mL)

-

Flask with a mechanical stirrer

-

Filtration apparatus

-

Vacuum drying oven

Procedure

-

Reaction Setup: In a flask equipped with a mechanical stirrer, add sodium acetate (26.4 g), 4-nitro-1H-indazole (50 g), 300 mL of acetic acid, and 300 mL of chloroform.

-

Addition of Bromine: Prepare a solution of bromine (51.4 g) in 60 mL of acetic acid. Add this solution to the reaction mixture dropwise over 3.5 hours. Maintain the internal temperature of the reaction mixture below 25 °C during the addition.

-

Reaction: Stir the reaction mixture for an additional two hours after the complete addition of the bromine solution.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Add 500 mL of water to the resulting solid residue.

-

Collect the solids by filtration.

-

Wash the collected solids with an additional 500 mL of water.

-

-

Drying: Dry the purified solid product under vacuum to yield this compound. The expected yield is approximately 68 g (92%).[1]

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Workflow for the synthesis of this compound.

Conclusion

The electrophilic bromination of 4-nitro-1H-indazole is a high-yielding and regioselective reaction that provides a valuable intermediate for pharmaceutical and chemical research. The protocol described herein is robust and can be scaled for larger quantities. Careful control of the reaction temperature during the addition of bromine is crucial for achieving high yields and purity.

References

theoretical properties of nitro-substituted indazoles

Beginning Research Phase

I am now delving into the academic literature. The hunt is on for computational studies, quantum calculations, and predictions on nitro-substituted indazoles. I'm focusing on their electronic, structural, and energetic properties. I anticipate this will provide a solid foundation for future work.

Analyzing Published Data

Launching Literature Review

I'm now initiating the literature search for theoretical properties of nitro-substituted indazoles. My focus is on computational studies, quantum calculations, and predictions related to their electronic, structural, and energetic characteristics. I'll be meticulously collecting quantitative data, including bond lengths, atomic charges, and energy levels, while noting computational approaches. I'll also be tracking the conceptual relationships, particularly the nitro group's impact on stability and electronic properties, with the aim of creating visual workflows.

Potential Research Avenues for 3-bromo-4-nitro-1H-indazole: A Technical Guide for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, the novel heterocyclic compound 3-bromo-4-nitro-1H-indazole presents a compelling starting point for targeted therapeutic development. This technical guide outlines potential research areas, leveraging the known biological activities of the broader indazole class of molecules and providing detailed, albeit hypothetical, experimental protocols to investigate this specific scaffold.

The indazole core is a well-established pharmacophore, with numerous derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of a bromine atom at the 3-position and a nitro group at the 4-position of the 1H-indazole ring system in this compound offers unique electronic and steric properties that can be exploited for selective interactions with various biological targets. This guide explores its potential as a kinase inhibitor for cancer therapy and as an anti-inflammatory agent.

Chemical Profile and Synthesis

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₄BrN₃O₂ |

| Molecular Weight | 242.03 g/mol [1] |

| CAS Number | 74209-17-9[1] |

| Appearance | Pale yellow solid |

| Solubility | Soluble in organic solvents like ethanol and methanol; insoluble in water. |

A reliable synthetic route to this compound has been established, proceeding from the readily available starting material, 4-nitro-1H-indazole.

Experimental Protocol: Synthesis of this compound

This protocol is based on established bromination reactions of nitroindazoles.

Materials:

-

4-nitro-1H-indazole

-

Sodium acetate

-

Acetic acid

-

Chloroform

-

Bromine

-

Water

Procedure:

-

To a flask equipped with a mechanical stirrer, add sodium acetate (1.1 equivalents) and 4-nitro-1H-indazole (1 equivalent).

-

Add a 1:1 mixture of acetic acid and chloroform to the flask.

-

Prepare a solution of bromine (1.05 equivalents) in acetic acid.

-

Slowly add the bromine solution to the reaction mixture over 3.5 hours, maintaining the temperature below 25°C.

-

Stir the reaction mixture for an additional two hours at room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Add water to the resulting solid and stir.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Potential Research Area 1: Kinase Inhibition in Oncology

The indazole scaffold is a common feature in many approved and investigational kinase inhibitors. The ATP-binding pocket of many kinases can be effectively targeted by the hydrogen bond donor and acceptor capabilities of the indazole ring system. The bromo and nitro substituents of this compound can be explored for their potential to confer selectivity and potency against specific cancer-related kinases.

Hypothetical Signaling Pathway: Targeting the MEK/ERK Pathway

The MEK/ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The following diagram illustrates a potential workflow for evaluating the inhibitory activity of this compound against MEK1, a key kinase in this pathway.

Caption: Workflow for evaluating this compound as a MEK1 inhibitor.

Experimental Protocol: In Vitro MEK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a framework for assessing the direct inhibitory effect of this compound on MEK1 kinase activity.

Materials:

-

This compound (dissolved in DMSO)

-

Recombinant human MEK1 kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

TR-FRET dilution buffer

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound dilutions, positive control (known MEK1 inhibitor), and negative control (DMSO).

-

Add the MEK1 kinase and the Eu-anti-tag antibody mixture to each well.

-

Add the Alexa Fluor™ 647-tracer to all wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the TR-FRET signal (emission at 665 nm and 620 nm with excitation at 340 nm) using a compatible plate reader.

-

Calculate the emission ratio (665 nm / 620 nm) and determine the percent inhibition.

-

Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Research Area 2: Anti-Inflammatory Activity

Indazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or by modulating pro-inflammatory signaling pathways like NF-κB.

Logical Relationship: Investigating Anti-Inflammatory Mechanisms

The potential anti-inflammatory effects of this compound can be investigated through a series of in vitro assays to pinpoint its mechanism of action.

Caption: Logical workflow for investigating the anti-inflammatory mechanisms of this compound.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol details a cell-based assay to assess the ability of this compound to suppress the production of the pro-inflammatory mediator nitric oxide (NO).

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

After incubation, collect the cell culture supernatant.

-

To the supernatant, add an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Calculate the percentage inhibition of NO production for each concentration of the test compound.

Future Directions

The outlined research areas provide a foundational framework for the initial investigation of this compound. Positive results in these primary screens would warrant further exploration, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Testing promising compounds in relevant animal models of cancer or inflammation.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety of lead candidates.

The unique chemical architecture of this compound holds considerable promise for the development of novel therapeutics. The systematic application of the experimental approaches detailed in this guide will be instrumental in unlocking its full potential.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-bromo-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling of 3-bromo-4-nitro-1H-indazole with various aryl and heteroaryl boronic acids. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization at the 3-position is crucial for the development of novel therapeutic agents. The presence of an electron-withdrawing nitro group at the 4-position can influence the reactivity of the indazole ring. This guide offers a summary of typical reaction conditions, a detailed step-by-step protocol for a representative reaction, and troubleshooting advice.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2] The indazole nucleus is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities. The ability to functionalize the indazole core, especially at the C-3 position, is of paramount importance in drug discovery and development.

This compound is a versatile building block for the synthesis of a diverse library of 3-aryl-4-nitro-1H-indazoles. The bromine atom at the C-3 position serves as an efficient leaving group for the oxidative addition to a palladium(0) catalyst. The nitro group at the C-4 position renders the substrate electron-deficient, which can influence the reaction kinetics and conditions required for a successful coupling. Many Suzuki-Miyaura coupling reactions can be successfully performed on unprotected NH-indazoles.[3][4][5][6]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of substituted bromoindazoles, which can be adapted for this compound. The selection of catalyst, base, and solvent is critical for achieving high yields and purity.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ / RuPhos | XPhos Pd G2 |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Na₂CO₃ |

| Solvent | 1,4-Dioxane / H₂O (4:1) | DME | Toluene / H₂O (3:1) | DMF / H₂O (5:1) |

| Temperature | 90 °C | 80 °C | 100 °C | 120 °C (Microwave) |

| Reaction Time | 12-24 h | 8-16 h | 6-12 h | 30-60 min |

| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent | Good to Excellent |

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask or microwave reaction vial

-

Condenser

-

Magnetic stirrer and heating mantle or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[5]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.

-

Reaction:

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-aryl-4-nitro-1H-indazole.

Visualization of Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathway (Catalytic Cycle)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the catalyst is fresh and handled under an inert atmosphere. Consider screening different palladium catalysts or ligands. For electron-deficient substrates, more electron-rich and bulky ligands can be beneficial.[5]

-

Base Strength/Solubility: If using a mild base like Na₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[5][9] The presence of water is often crucial for the efficacy of inorganic bases.

-

Temperature: The reaction temperature may need to be optimized. Microwave heating can often improve yields and reduce reaction times.[4][8][10]

-

-

Formation of Byproducts:

-

Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[5]

-

Protodeborylation: The boronic acid can be sensitive to aqueous and acidic conditions. Using anhydrous solvents or a less nucleophilic base might mitigate this issue.

-

-

N-Arylation: While less common for 3-haloindazoles, N-arylation can sometimes be a competing side reaction. If observed, protection of the indazole nitrogen may be necessary. However, many protocols for similar substrates report successful couplings on the unprotected NH-indazole.[3][6]

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromo-4-Nitro-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 3-bromo-4-nitro-1H-indazole. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel indazole derivatives, which are prominent scaffolds in a wide array of biologically active compounds. The electron-withdrawing nature of the nitro group at the C4-position and the bromine at the C3-position makes this substrate amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds.

This guide covers key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as palladium-catalyzed cyanation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups, making it a powerful tool for the synthesis of 3-aryl- and 3-heteroaryl-4-nitro-1H-indazoles.

Application Notes:

The Suzuki-Miyaura reaction of this compound allows for the introduction of a diverse range of aryl and heteroaryl moieties at the C3-position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For electron-deficient substrates like this compound, palladium catalysts with electron-rich and sterically hindered phosphine ligands, such as those based on ferrocene (e.g., dppf), are often effective. The reaction is typically carried out in a mixture of an organic solvent and an aqueous base. Microwave irradiation can be employed to accelerate the reaction.

Data Presentation: Suzuki-Miyaura Coupling of Bromo-Indazoles

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 92 | 3-Bromo-1H-indazole |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 95 | 5-Bromo-1-ethyl-1H-indazole |

| 3 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 85 | 5-Bromo-1-ethyl-1H-indazole |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 90 | 5-Bromo-1-ethyl-1H-indazole |

Note: Data for entries 1-4 are based on reactions with related bromo-indazole substrates and serve as a representative guide for optimizing the reaction with this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).

-

Reaction: Heat the reaction mixture with vigorous stirring in a preheated oil bath or a microwave reactor to the desired temperature (typically 80-140 °C) for the required time (monitor by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-4-nitro-1H-indazole.

Heck Reaction

The Mizoroki-Heck reaction enables the synthesis of 3-alkenyl-4-nitro-1H-indazoles by coupling this compound with a variety of alkenes. This reaction is a powerful method for forming carbon-carbon bonds and introducing vinyl groups that can be further functionalized.

Application Notes:

The Heck reaction with 3-bromoindazoles can sometimes be challenging due to the potential for dehalogenation of the starting material.[1] The choice of catalyst, base, and additives is critical for achieving good yields and selectivity.[1] Mechanochemical methods, such as ball-milling, have been shown to be effective for the Heck coupling of 3-bromoindazoles, offering a solvent-free and efficient alternative to traditional solution-phase reactions.[1] The use of additives like tetrabutylammonium bromide (TBAB) can help to suppress side reactions and improve the yield.[1]

Data Presentation: Heck Reaction of 3-Bromoindazoles

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc | NaBr, TBAB | Neat (Ball-milling) | RT | 1.5 | 92 | 3-Bromo-1-methyl-1H-indazole |

| 2 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc | NaBr, TBAB | Neat (Ball-milling) | RT | 1.5 | 89 | 3-Bromo-1-methyl-1H-indazole |

| 3 | Methyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ | - | DMF | 100-110 | 4-12 | - | 3-Iodo-6-methyl-4-nitro-1H-indazole (protocol) |

Note: Entries 1 and 2 are based on a mechanochemical approach with a related substrate.[1] Entry 3 is a general protocol for a related iodo-indazole.

Experimental Protocol: General Procedure for Heck Reaction (Solution-Phase)

-